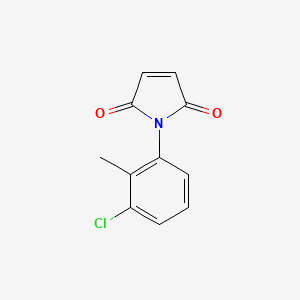

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

CAS No.: 58670-25-0

Cat. No.: VC2411089

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58670-25-0 |

|---|---|

| Molecular Formula | C11H8ClNO2 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-6H,1H3 |

| Standard InChI Key | XQCSESYNWRKWCB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O |

| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O |

Introduction

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is characterized by specific chemical identifiers that define its molecular identity and properties. These identifiers are crucial for researchers to accurately reference and study this compound in various contexts.

Chemical Identifiers

The compound is precisely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

| Parameter | Value |

|---|---|

| CAS Number | 58670-25-0 |

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)pyrrole-2,5-dione |

| Standard InChI | InChI=1S/C11H8ClNO2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-6H,1H3 |

| Standard InChIKey | XQCSESYNWRKWCB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O |

| PubChem Compound ID | 243573 |

This compound is characterized by its chemical structure featuring a pyrrole-2,5-dione unit (maleimide) connected to a 3-chloro-2-methylphenyl group at the nitrogen position. The molecular formula C₁₁H₈ClNO₂ indicates its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .

Structural Characteristics

Molecular Structure

The molecular structure of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione consists of two main components: a pyrrole-2,5-dione (maleimide) core and a 3-chloro-2-methylphenyl substituent attached to the nitrogen atom of the maleimide ring .

The maleimide core features a five-membered ring with two carbonyl groups at positions 2 and 5, creating a cyclic imide structure. The 3-chloro-2-methylphenyl group is characterized by a chlorine atom at position 3 and a methyl group at position 2 of the phenyl ring. This structural arrangement influences the compound's electronic properties, reactivity, and potential biological activities.

Structural Comparisons

Comparing 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione with structurally similar compounds provides insights into the effect of different substituents on the properties and activities of this class of molecules.

Table 2: Structural Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact |

|---|---|---|

| 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione | Lacks chlorine atom | Reduced electrophilicity and different biological activity profile |

| 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione | Contains fluoro instead of methyl group | Enhanced electrophilicity and potentially different biological targets |

| 3-Chloro-1-(3-methylphenyl)-4-(4-methyl-1-piperazinyl)pyrrole-2,5-dione | Contains additional substituents on the pyrrole ring | Modified reactivity and enhanced biological activity |

The presence of the chlorine atom in 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione likely influences its electron distribution, making it more reactive compared to non-halogenated analogues . The methyl group at position 2 of the phenyl ring introduces steric effects that may influence the compound's binding to potential biological targets .

Synthesis Methods

Alternative Synthetic Approaches

Alternative approaches to synthesizing similar N-aryl maleimides have been reported, which could potentially be adapted for 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione:

-

Direct one-pot synthesis using microwave irradiation, which offers advantages of shorter reaction times and higher yields .

-

Solid-phase synthesis methods, particularly useful for creating libraries of maleimide derivatives for screening purposes .

The choice of synthetic method would depend on factors such as scale, available starting materials, and desired purity of the final compound.

| Structural Feature | Effect on Activity |

|---|---|

| Halogen substituents on the N-aryl ring | Enhanced cytotoxic activity against cancer cells |

| Methyl groups on the N-aryl ring | Modified lipophilicity affecting cell penetration |

| Substitution at maleimide C-3 or C-4 positions | Significant impact on binding to specific biological targets |

For example, in a study on Bfl-1 protein inhibition, compounds with 3,4-dichloro substitution on the N-aryl ring (similar to the 3-chloro-2-methyl pattern in our compound) showed IC₅₀ values of 0.6±0.1 μM, demonstrating significant activity . This suggests that the specific substitution pattern in 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione might confer similar biological properties.

Current Research Status and Future Directions

Future Research Directions

Based on the properties and potential applications of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione, several promising research directions can be identified:

-

Structure-Activity Relationship Studies: Systematic modifications of the basic structure could lead to compounds with enhanced biological activities or selectivity profiles.

-

Mechanism of Action Investigations: Detailed studies on how this compound and its derivatives interact with potential biological targets could provide insights for drug design.

-

Applications in Materials Science: Further exploration of its properties as a polymerization initiator could lead to novel materials with specific characteristics.

-

Combination with Other Bioactive Compounds: Investigation of potential synergistic effects when combined with established therapeutic agents.

-

Development of Analytical Methods: Creation of specific and sensitive methods for detecting and quantifying this compound in various matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume